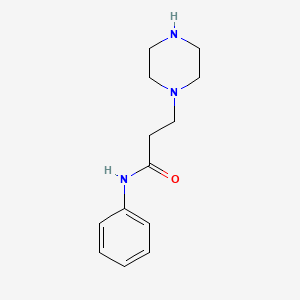

N-phenyl-3-(piperazin-1-yl)propanamide

Description

N-phenyl-3-(piperazin-1-yl)propanamide is a propanamide derivative featuring a piperazine ring at the third carbon of the propane backbone and a phenyl group attached to the amide nitrogen. This scaffold is versatile in medicinal chemistry, serving as a template for designing ligands targeting receptors such as dopamine receptors (D2R, D4R) and integrin-linked kinase (ILK), as well as anticancer and antiviral agents .

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-phenyl-3-piperazin-1-ylpropanamide |

InChI |

InChI=1S/C13H19N3O/c17-13(15-12-4-2-1-3-5-12)6-9-16-10-7-14-8-11-16/h1-5,14H,6-11H2,(H,15,17) |

InChI Key |

QOPPOYZBWUFMJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(piperazin-1-yl)propanamide typically involves the coupling of aromatic amines with 3-bromopropanoyl chloride in an aqueous basic medium. This reaction yields different electrophiles, which are then reacted with 1-phenylpiperazine to produce the desired compound . The structural confirmation of the synthesized compounds is usually corroborated by IR, 1H NMR, 13C NMR, HMBC, and CHN analysis data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of piperazine, including N-phenyl-3-(piperazin-1-yl)propanamide, exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in models of epilepsy, such as the maximal electroshock and pentylenetetrazole tests. These compounds may be potential candidates for developing new treatments for various types of epilepsy due to their favorable safety profiles and effectiveness in reducing seizure frequency.

Case Study: Anticonvulsant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, a related compound was tested for its anticonvulsant effects in mice. The results demonstrated a dose-dependent reduction in seizure activity, suggesting that modifications to the piperazine structure can enhance anticonvulsant efficacy .

Neuropharmacological Research

Potential for Treating Neurodegenerative Disorders

this compound has also been investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism, positions it as a candidate for further exploration in neuropharmacology.

Data Table: MAO Inhibition Studies

| Compound | MAO Inhibition IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.015 | High for MAO-B |

| Related Compound A | 0.013 | Moderate |

| Related Compound B | 0.020 | Low |

This table summarizes the inhibitory effects of related compounds on MAO, indicating that structural modifications can significantly impact biological activity .

Antimicrobial Activity

In Vitro Antimycobacterial Activity

Research has demonstrated that piperazine derivatives exhibit antimicrobial properties against various pathogens, including mycobacteria. The synthesis and evaluation of this compound derivatives have shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis.

Case Study: Antimycobacterial Properties

A recent study evaluated the antimicrobial efficacy of piperazine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the piperazine ring enhanced activity against resistant strains, highlighting the potential of this compound as a scaffold for developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.

SAR Insights

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Phenyl Group | High | 0.015 | Essential for MAO-B inhibition |

| Piperazine Ring | Critical | - | Provides structural stability |

| Propanamide Linker | Moderate | - | Influences solubility and bioavailability |

This table illustrates how different structural components contribute to the overall biological activity of the compound .

Mechanism of Action

The mechanism of action of N-phenyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by forming an enzyme-inhibitor complex . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings and Trends

Receptor Selectivity

- Dopamine Receptors : SC211 (CHEMBL329228) demonstrates that substitution of the piperazine with a 4-chlorophenyl group and the amide with a 3-methoxyphenyl enhances D4R selectivity over D2R .

- ILK Inhibition : The ILK inhibitor in shows that bulkier substituents (e.g., pyrazole-biphenyl) shift activity toward integrin-linked kinase pathways, demonstrating anticancer effects in preclinical models .

Antiproliferative and Antiviral Activity

- Analogs with methoxy or halogenated aryl groups (e.g., 3f , 3g , 3h in ) exhibit antiproliferative and anti-HIV activities, suggesting that electron-withdrawing or donating groups on the amide and piperazine enhance these effects .

Scaffold Versatility

Contradictions and Limitations

- Activity vs. Selectivity : While SC211 shows high D4R affinity, its structural similarity to D2R ligands (e.g., compound [18] in ) suggests overlapping receptor interactions, necessitating further selectivity studies .

- Synthetic Challenges : Complex substituents (e.g., trifluoromethylphenyl in 10c ) reduce synthetic yields, indicating a trade-off between structural complexity and manufacturability .

Biological Activity

N-phenyl-3-(piperazin-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety linked to a phenyl group via a propanamide chain. This structural configuration is crucial for its interaction with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, leading to modulation of physiological processes. Its mechanisms include:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell death, which has been observed in various studies.

- Neuroprotective Effects : Research indicates that derivatives of piperazine can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For instance, compounds derived from piperazine have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. A study reported that certain piperazine derivatives demonstrated significant inhibition of parasite growth, indicating potential as antimalarial agents .

Antiviral Activity

In addition to antimicrobial effects, N-phenyl derivatives have been tested for antiviral properties. A series of 3-phenylpiperidine derivatives exhibited moderate protection against viruses such as HIV and Coxsackievirus B . This suggests that modifications in the piperazine structure could enhance antiviral efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperazine-based compounds. For example, triarylpyrazole derivatives linked to piperazine were evaluated against various cancer cell lines and exhibited notable antiproliferative activity . The mechanism may involve inhibition of key kinases involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy :

- Neuroprotective Properties :

- Antiviral Screening :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenyl-3-(piperazin-1-yl)propanamide derivatives, and how can reaction yields be optimized?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, compounds like N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) are prepared by reacting piperazine intermediates with activated carbonyl groups (e.g., acid chlorides or hydrazides) under reflux in aprotic solvents like acetonitrile. Yield optimization involves adjusting stoichiometry (e.g., 1.2 eq. of coupling agents), using catalysts like Et₃N, and purification via recrystallization or column chromatography (e.g., normal-phase silica gel or amine-phase columns) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the piperazine ring and propanamide backbone. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity (>99% via HPLC with C4/C18 columns). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1664–1681 cm⁻¹ for amide C=O bonds). Multi-technique cross-validation ensures structural fidelity .

Q. How can researchers evaluate the antiproliferative activity of these derivatives in vitro?

- Methodological Answer : Use standardized assays like MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7). Compounds such as 4l and 9a showed IC₅₀ values in the micromolar range, with activity linked to electron-withdrawing groups (e.g., nitro or benzothiazole moieties). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves and triplicate experiments .

Advanced Research Questions

Q. What strategies improve selectivity of this compound derivatives for dopamine D3 vs. D2 receptors?

- Methodological Answer : Introduce bulky aryl groups (e.g., 2-trifluoromethylphenyl) on the piperazine ring to exploit steric differences in receptor binding pockets. Functionalization of the propanamide chain (e.g., quinolinyl-pentanamide extensions) enhances D3 affinity. Radioligand binding assays (using [³H]spiperone) and computational docking (e.g., AutoDock Vina) guide rational design .

Q. How can structural modifications resolve contradictions in bioactivity data (e.g., anti-HIV vs. antitumor activity)?

- Methodological Answer : Divergent bioactivity often arises from off-target effects. For example, derivatives with benzothiazole-piperazine motifs (4l) show antitumor activity but limited anti-HIV efficacy. To isolate mechanisms, conduct parallel assays (e.g., HIV-1 RT inhibition vs. cell cycle arrest studies) and use SAR analysis to prioritize substituents (e.g., sulfonylhydrazides for antiviral activity) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of these compounds?

- Methodological Answer : Use rodent models to assess oral bioavailability and blood-brain barrier penetration (critical for CNS targets like dopamine receptors). For ILK inhibitors (e.g., N-methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)biphenyl-4-yl)-1H-pyrazol-3-yl)propanamide), measure downstream targets (Akt Ser473 phosphorylation) in tumor xenografts. Toxicity screens should include liver enzyme (ALT/AST) and renal function tests .

Q. How can researchers validate receptor binding hypotheses using computational and experimental approaches?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies. For adenosine A2A receptor antagonists, key residues (e.g., His250, Glu169) form hydrogen bonds with the propanamide carbonyl. Validate via competitive binding assays using fluorescent probes (e.g., FITC-labeled antagonists) and surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.